3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
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Overview
Description
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves multiple steps. One common method starts with the alkylation of a phenolic hydroxyl group, followed by azidation of a carboxylic acid. This is followed by a Curtius rearrangement, hydrolysis, and salification to obtain the final product . The choice of solvent and reaction temperature is crucial to minimize side reactions and increase yield and purity.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to reduce the number of steps and improve the overall yield. Industrial methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride: Similar structure but with a dioxin ring instead of an oxazepine ring.
Naphthalene derivatives: Share a similar aromatic structure but differ in the functional groups and ring systems.
Uniqueness
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific combination of an oxazepine ring fused with a benzene ring, along with the presence of an amino group and a methyl group
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H |
InChI Key |
LGLCJIIJYYSZRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)N.Cl |
Origin of Product |
United States |
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